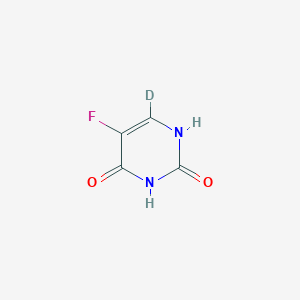

5-Fluorouracil-6-d1

Descripción general

Descripción

. This compound is characterized by a pyrimidine ring substituted with a fluorine atom and two carbonyl groups. It is a potent antineoplastic agent used in clinical settings. The incorporation of deuterium enhances its stability and modifies its pharmacokinetic properties.

Aplicaciones Científicas De Investigación

6-Deuterio-5-fluoro-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: Used as a labeled compound in mechanistic studies and reaction kinetics.

Biology: Employed in studies involving DNA and RNA synthesis and repair mechanisms.

Medicine: Utilized as an antineoplastic agent in cancer therapy, particularly in the treatment of colorectal and breast cancers.

Industry: Applied in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mecanismo De Acción

Target of Action

5-Fluorouracil-6-d1, also known as 5-Fluorouracil-d1, primarily targets thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .

Mode of Action

5-Fluorouracil-d1 acts as a pyrimidine analog . It interferes with DNA synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid by TS . The fluorouracil metabolite fluorodeoxyuridine monophosphate (FdUMP) competes with uracil to bind with TS . This results in decreased thymidine production, thereby inhibiting DNA synthesis and repair .

Biochemical Pathways

The main mechanism of 5-Fluorouracil activation is conversion to fluorouridine monophosphate (FUMP), either directly by orotate phosphoribosyltransferase (OPRT) with phosphoribosyl pyrophosphate (PRPP) as the cofactor, or indirectly via fluorouridine (FUR) through the sequential action of uridine phosphorylase (UP) and uridine kinase (UK) .

Pharmacokinetics

5-Fluorouracil is poorly absorbed after oral administration, with erratic bioavailability . Following parenteral administration, there is rapid distribution of the drug and rapid elimination with an apparent terminal half-life of approximately 8 to 20 minutes . The rapid elimination is primarily due to swift catabolism of 5-Fluorouracil in the liver .

Result of Action

The action of 5-Fluorouracil-d1 results in decreased DNA synthesis and repair, and ultimately decreased cell proliferation . This action causes cell cycle arrest and, in many instances, induces apoptosis . It is used in the treatment of various types of cancer, including colorectal, esophageal, gastric, rectum, breast, biliary tract, stomach, head and neck, cervical, pancreas, renal cell, and carcinoid .

Action Environment

The efficacy and toxicity of 5-Fluorouracil can be influenced by various factors. Studies have shown that only 20%–30% of patients treated with a 5-Fluorouracil–based regimen have 5-Fluorouracil levels that are in the appropriate therapeutic range . Approximately 40%–60% of patients are underdosed and 10%–20% of patients are overdosed . Therefore, pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of 5-Fluorouracil treatment .

Análisis Bioquímico

Biochemical Properties

5-Fluorouracil-6-d1 plays a crucial role in biochemical reactions . It is a classical anti-metabolic drug with broad-spectrum antitumor effects . It inhibits the nucleotide synthetic enzyme thymidylate synthase (TS), leading to the misincorporation of fluoronucleotides into RNA and DNA . This interaction disrupts the normal function of these macromolecules, leading to cytotoxicity and cell death .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound . It influences cell function by inducing apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce morphological changes in cells and alter the levels of reproductive endocrine hormones .

Molecular Mechanism

The molecular mechanism of action of this compound involves its incorporation into RNA and DNA, inhibiting their normal function . It also inhibits the nucleotide synthetic enzyme thymidylate synthase (TS), leading to the misincorporation of fluoronucleotides into RNA and DNA . This results in severe disruption of DNA synthesis and repair, leading to lethal DNA damage .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to change . It has been associated with clinically significant pharmacokinetic variability . Studies have shown that pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of this compound treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses of this drug have been associated with severe side effects, including reproductive toxicity . Some studies suggested that the toxicity of this compound on reproduction is reversible .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interferes with nucleoside metabolism, leading to cytotoxicity and cell death . It also affects the pyrimidine metabolism, indicating that uracil metabolism is a potential target for antimetabolite chemotherapy .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It enters cells through facilitated transport, active transport, passive diffusion, and endocytosis . The binding of this compound to plasma proteins is about 10% .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the nucleus where it can incorporate into DNA and RNA, thereby exerting its effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione typically involves the deuteration of 5-fluorouracil. This process can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. The use of continuous flow reactors and advanced deuteration techniques ensures high yield and purity of the final product . The process is optimized to minimize the use of expensive deuterated reagents and to ensure environmental sustainability.

Análisis De Reacciones Químicas

Types of Reactions: 6-Deuterio-5-fluoro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with altered electronic properties.

Substitution: Formation of substituted pyrimidine derivatives with diverse biological activities.

Comparación Con Compuestos Similares

5-Fluorouracil: The parent compound, widely used in cancer therapy.

5-Fluorouridine: A nucleoside analog with similar antineoplastic properties.

Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Novel compounds with potential PARP-1 inhibitory activity.

Uniqueness: 6-Deuterio-5-fluoro-1H-pyrimidine-2,4-dione stands out due to its enhanced stability and modified pharmacokinetic properties resulting from deuterium incorporation. This modification allows for more precise dosing and reduced toxicity compared to its non-deuterated counterparts.

Actividad Biológica

5-Fluorouracil-6-d1 (5-FU-6-d1) is a deuterated analog of the well-known chemotherapeutic agent 5-fluorouracil (5-FU). This compound exhibits significant biological activity, primarily in the treatment of various cancers, including colorectal, breast, and head and neck cancers. The biological mechanisms, efficacy, and case studies related to 5-FU-6-d1 are explored in detail below.

The primary mechanism by which 5-FU exerts its cytotoxic effects involves the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis. This inhibition leads to a depletion of deoxythymidine triphosphate (dTTP), resulting in disrupted DNA replication and repair processes. Additionally, 5-FU can be incorporated into RNA as fluorouridine triphosphate (FUTP), leading to the production of faulty RNA, which interferes with protein synthesis and cellular function .

The metabolic pathway of 5-FU involves several key active metabolites:

- Fluorodeoxyuridine monophosphate (FdUMP) : Inhibits TS and induces DNA damage.

- Fluorodeoxyuridine triphosphate (FdUTP) : Misincorporates into DNA, causing direct DNA damage.

- Fluorouridine triphosphate (FUTP) : Alters RNA function, leading to significant cellular disruption .

Biological Activity and Efficacy

Research indicates that the incorporation of deuterium in 5-FU-6-d1 may enhance its pharmacokinetic properties and reduce toxicity while maintaining its efficacy. The deuterated compound has shown promise in preclinical studies for improving tumor response rates .

Table 1: Comparison of Biological Activity between 5-FU and 5-FU-6-d1

| Compound | Mechanism of Action | Efficacy | Toxicity Profile |

|---|---|---|---|

| 5-Fluorouracil | Inhibition of TS; incorporation into RNA | Established | Significant |

| This compound | Similar mechanisms with potential enhancements | Promising (preclinical) | Reduced |

Case Studies

Case Study 1: Therapeutic Drug Monitoring in DPD Deficiency

A notable case involved a 74-year-old male patient with metastatic esophageal cancer who exhibited partial dihydropyrimidine dehydrogenase (DPD) deficiency. Therapeutic drug monitoring allowed for safe administration of 5-FU despite the deficiency, demonstrating the importance of individualized dosing to mitigate toxicity while achieving therapeutic efficacy . The patient received an escalating dose regimen monitored through plasma concentration measurements, which helped avoid severe adverse effects commonly associated with standard dosing.

Case Study 2: Combination Therapy with FLCWK

In another study exploring combination therapies, the addition of a herbal compound (Feng-Liao-Chang-Wei-Kang) to 5-FU treatment enhanced apoptosis in colorectal cancer cell lines by inhibiting the IL-6/STAT3 signaling pathway. This combination resulted in reduced tumor size and improved survival rates in animal models, suggesting that modifications to traditional 5-FU therapy could yield better outcomes .

Research Findings

Recent studies have focused on understanding the resistance mechanisms to 5-FU and its analogs. Emerging technologies such as DNA microarray profiling have been utilized to identify genes that may confer resistance to these agents. This knowledge could lead to novel therapeutic strategies aimed at overcoming resistance and enhancing the effectiveness of treatments involving 5-FU-6-d1 .

Propiedades

IUPAC Name |

6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHASVSINZRGABV-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575933 | |

| Record name | 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90344-84-6 | |

| Record name | 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of TPF induction chemotherapy in treating locally advanced oral squamous cell carcinoma (OSCC)?

A1: Research suggests that while TPF (docetaxel, cisplatin, and 5-fluorouracil) induction chemotherapy did not significantly improve long-term overall survival compared to upfront surgery in patients with stage III and IVA OSCC [], a favorable pathologic response after induction chemotherapy could be a potential prognostic factor []. More research is needed to fully understand the benefits and limitations of TPF induction chemotherapy in this context.

Q2: What is the Folfox regimen and has it shown efficacy in treating metastatic renal cell carcinoma?

A3: The Folfox regimen combines oxaliplatin, 5-fluorouracil, and folinic acid. In a pilot study involving patients with metastatic renal cell carcinoma previously treated with immunotherapy, the Folfox regimen did not demonstrate significant efficacy. No objective responses were observed, though two patients experienced stable disease []. Further research is needed to explore its potential in different clinical settings.

Q3: What is the efficacy and safety profile of paclitaxel liposome combined with 5-fluorouracil and cisplatin in treating advanced esophageal cancer?

A4: A clinical study showed that this chemotherapy regimen, administered as first-line treatment for advanced esophageal cancer, demonstrated good effectiveness and an acceptable safety profile []. The overall response rate was 47%, with a median time to progression of 6 months. The 1-year and 2-year survival rates were 79.6% and 46.9%, respectively []. Adverse reactions primarily involved hematological toxicity and gastrointestinal effects [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.